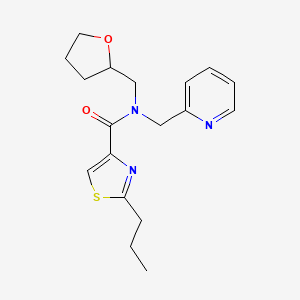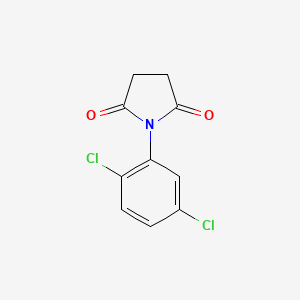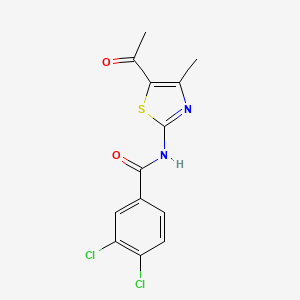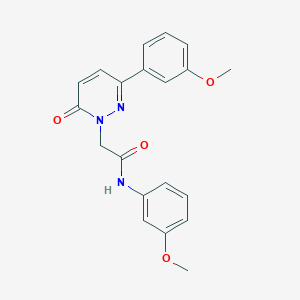
2,6-DI-TERT-BUTYL-5-HYDROXY-1,4-DIHYDRONAPHTHALENE-1,4-DIONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-DI-TERT-BUTYL-5-HYDROXY-1,4-DIHYDRONAPHTHALENE-1,4-DIONE is an organic compound with the molecular formula C16H24O2. It is a derivative of naphthalene and is characterized by the presence of two tert-butyl groups and a hydroxy group. This compound is known for its antioxidant properties and is used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DI-TERT-BUTYL-5-HYDROXY-1,4-DIHYDRONAPHTHALENE-1,4-DIONE typically involves the oxidation of 2,6-di-tert-butylphenol. The reaction is carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions. The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters and enable the efficient production of large quantities of the compound. The use of catalysts and optimized reaction conditions further enhances the yield and purity of the product.
化学反応の分析
Types of Reactions
2,6-DI-TERT-BUTYL-5-HYDROXY-1,4-DIHYDRONAPHTHALENE-1,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinones, which have applications in photography and as reducing agents.
Substitution: The tert-butyl groups can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in these reactions. The reactions are usually performed in anhydrous solvents to prevent side reactions.
Substitution: Electrophilic reagents such as halogens or alkylating agents are used in substitution reactions. The reactions are often catalyzed by acids or bases to enhance the reaction rate.
Major Products Formed
Quinones: Formed through oxidation reactions, these compounds are important intermediates in organic synthesis.
Hydroquinones: Produced via reduction reactions, these compounds have applications in various industries.
Substituted Derivatives: Formed through substitution reactions, these derivatives have diverse applications in pharmaceuticals and materials science.
科学的研究の応用
2,6-DI-TERT-BUTYL-5-HYDROXY-1,4-DIHYDRONAPHTHALENE-1,4-DIONE has a wide range of applications in scientific research, including:
Chemistry: Used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: Investigated for its potential as an anti-inflammatory and anti-cancer agent due to its antioxidant properties.
Medicine: Explored for its potential use in the treatment of diseases associated with oxidative stress, such as neurodegenerative disorders.
Industry: Employed as a stabilizer in the production of plastics and rubber to enhance their durability and lifespan.
作用機序
The mechanism of action of 2,6-DI-TERT-BUTYL-5-HYDROXY-1,4-DIHYDRONAPHTHALENE-1,4-DIONE involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage to cells and tissues. This antioxidant activity is mediated through the stabilization of the phenoxyl radical formed during the reaction. The molecular targets include reactive oxygen species (ROS) and other free radicals that contribute to oxidative stress.
類似化合物との比較
Similar Compounds
- 2,6-DI-TERT-BUTYL-4-HYDROXY-4-METHYLCYCLOHEXA-2,5-DIEN-1-ONE
- 2,6-DI-TERT-BUTYL-1,4-BENZOQUINONE
- 2,6-DI-TERT-BUTYL-4-METHYLPHENOL (BHT)
Uniqueness
2,6-DI-TERT-BUTYL-5-HYDROXY-1,4-DIHYDRONAPHTHALENE-1,4-DIONE is unique due to its specific structural features, including the presence of both tert-butyl groups and a hydroxy group on the naphthalene ring. This unique structure imparts distinct antioxidant properties, making it particularly effective in preventing oxidative degradation in various applications. Additionally, its ability to undergo diverse chemical reactions further enhances its versatility in scientific research and industrial applications.
特性
IUPAC Name |
2,6-ditert-butyl-5-hydroxynaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-17(2,3)11-8-7-10-14(16(11)21)13(19)9-12(15(10)20)18(4,5)6/h7-9,21H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKJMNCTEBBOHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C2=C(C=C1)C(=O)C(=CC2=O)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(2-methoxyphenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5645369.png)
![8-[(6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5645375.png)
![N-ethyl-5-({4-[(3-methylphenyl)thio]-1-piperidinyl}carbonyl)-2-pyrimidinamine](/img/structure/B5645376.png)

![N-[(4-bromophenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B5645386.png)
![8-[(dimethylamino)methyl]-9-hydroxy-1,2,3,4-tetrahydro-5H-chromeno[3,4-b]pyridin-5-one](/img/structure/B5645398.png)


![4-AMINO-3-[(2-METHOXYPHENYL)AMINO]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE](/img/structure/B5645425.png)

![1-({1-(2-fluorophenyl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}methyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B5645439.png)
![PHENYL 2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}ACETATE](/img/structure/B5645456.png)

![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5645468.png)
